molecular formula C14H28FN B1531538 (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine CAS No. 2165691-60-9

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine

Cat. No.: B1531538
CAS No.: 2165691-60-9
M. Wt: 229.38 g/mol
InChI Key: FUMOUGYBKFAONX-ZIAGYGMSSA-N
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Description

The compound “(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine” is a chiral molecule. Chiral molecules are non-superimposable on their mirror images, much like left and right hands . They often contain a carbon atom with four different groups attached to it .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1R,2R-diaminocyclohexane have been used in the synthesis of various complex molecules .


Molecular Structure Analysis

The structure of this compound likely involves a cyclohexane ring, given the “cyclohexan” in its name. The “1R,2R” notation indicates the configuration of the chiral centers in the molecule .


Physical and Chemical Properties Analysis

As a chiral molecule, this compound likely exhibits unique physical and chemical properties. For example, diastereomers, which are a type of stereoisomer, have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations .

Scientific Research Applications

Luminescent Properties in Gold(I) Complexes

  • Context: Gold(I) complexes synthesized with isocyanide and carbene display luminescent properties, influenced by hydrogen bonding interactions. (Bartolomé et al., 2008).

Photochemical Properties in Bichromophoric Anthracenes

  • Context: The study of bichromophoric anthracenes with amino linkages, like the one in (1R,2R)-2-fluoro-N-octylcyclohexan-1-amine, reveals insights into efficient cyclomerization and cycloreversion processes. (Mori & Maeda, 1997).

Partition Coefficients in Fluorinated Rhodamines

  • Context: The partition coefficients in fluorinated rhodamine-based dyes, which include functionalities similar to this compound, are essential for understanding fluorophilic and lipophilic properties in biological media. (Jbeily & Kressler, 2017).

Antiviral Activity in Bicyclic Amines

  • Context: Bicyclic amines, structurally similar to this compound, have shown potential in vitro activity against influenza viruses. (Miller et al., 2001).

Near-Infrared Fluorophoric Labels in Fatty Acid Determination

  • Context: The use of aromatic amine functionalities in polymethine cyanine near-infrared fluorophoric labels, similar to the structure of this compound, assists in the determination of fatty acids. (Gallaher & Johnson, 1999).

Catalytic Applications in Asymmetric Epoxidation

  • Context: Chiral cyclic secondary amines, like this compound, demonstrate utility as catalysts in the asymmetric epoxidation of olefins. (Ho et al., 2005).

Palladium-Catalyzed Amination Reactions

  • Context: Nucleophilic N-heterocyclic carbenes, related to this compound, are effective catalyst modifiers in amination reactions involving aryl chlorides and bromides. (Grasa et al., 2001).

Safety and Hazards

While specific safety data for this compound was not found, it’s important to handle all chemicals with care. General safety measures include avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-octylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28FN/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h13-14,16H,2-12H2,1H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMOUGYBKFAONX-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC1CCCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN[C@@H]1CCCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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